molecular formula C15H20Cl2N2 B13482247 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B13482247
M. Wt: 299.2 g/mol
InChI Key: DODHNNFOPBLWNL-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C15H18N2·2HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride typically involves the reaction of naphthalene-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds with various functional groups.

Scientific Research Applications

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Naphthylmethyl)piperazine
  • 1-(1-Naphthylmethyl)piperazine
  • 1-(2-Pyrimidyl)piperazine

Uniqueness

1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C15H18N2.2ClH/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17;;/h1-6,11,16H,7-10,12H2;2*1H

InChI Key

DODHNNFOPBLWNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2.Cl.Cl

Origin of Product

United States

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